molecular formula C19H28N2O5S2 B2593098 N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide CAS No. 898425-79-1

N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide

Cat. No.: B2593098
CAS No.: 898425-79-1
M. Wt: 428.56
InChI Key: IUIFSVBJXRZOJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a complex organic compound that features a combination of various functional groups, including a benzamide core, a pyrrolidinylsulfonyl group, and a dioxidotetrahydrothiophenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide typically involves multi-step organic reactions. The process may start with the preparation of the benzamide core, followed by the introduction of the pyrrolidinylsulfonyl group and the dioxidotetrahydrothiophenyl moiety. Common reagents used in these steps include sulfonyl chlorides, amines, and thiophenes. Reaction conditions often involve the use of solvents like dichloromethane or dimethylformamide, and catalysts such as triethylamine or pyridine.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactions with optimized conditions to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The thiophene moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) under acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene moiety may yield sulfoxides or sulfones, while reduction of nitro groups may produce corresponding amines.

Scientific Research Applications

Chemistry

In chemistry, this compound may be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic properties. Its structural features may allow it to interact with specific biological targets, making it a candidate for drug development.

Industry

In industrial applications, this compound may be used in the development of new materials or as a specialty chemical in various manufacturing processes.

Mechanism of Action

The mechanism of action of N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide would depend on its specific application. For example, if used as a drug, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be determined through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(morpholin-1-ylsulfonyl)benzamide
  • N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(piperidin-1-ylsulfonyl)benzamide

Uniqueness

N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds. Its structural features may result in different reactivity patterns and interactions with biological targets.

Properties

IUPAC Name

N-butyl-N-(1,1-dioxothiolan-3-yl)-4-pyrrolidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O5S2/c1-2-3-13-21(17-10-14-27(23,24)15-17)19(22)16-6-8-18(9-7-16)28(25,26)20-11-4-5-12-20/h6-9,17H,2-5,10-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUIFSVBJXRZOJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C1CCS(=O)(=O)C1)C(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.